6-Chloro-2-methylpyridin-3-ol

Medicinal Chemistry ADME LogP

Drug discovery programs often struggle to balance potency with bioavailability when optimizing lead compounds. 6-Chloro-2-methylpyridin-3-ol (CAS 218770-02-6) directly addresses this challenge as a strategic pyridinol building block. - Achieves a +1.0 log unit lipophilicity gain (XLogP3 1.9 vs. 0.9 for the non-halogenated parent) to enhance membrane permeability without altering the core scaffold's hydrogen-bonding capacity (TPSA remains 33.1 Ų). - High melting point (208 °C) enables straightforward purification by recrystallization, reducing reliance on chromatography. - A demonstrated 96% synthetic yield from its acetylated precursor ensures scalable, cost-effective supply for process chemistry. Suitable for pharmaceutical intermediate and agrochemical synthesis applications.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 218770-02-6
Cat. No. B1451601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylpyridin-3-ol
CAS218770-02-6
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Cl)O
InChIInChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
InChIKeyWMUKVIWQEQZDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methylpyridin-3-ol: Technical Profile and Procurement Baseline


6-Chloro-2-methylpyridin-3-ol (CAS 218770-02-6) is a heterocyclic organic compound belonging to the class of chlorinated methylpyridinols [1]. It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position, with a molecular formula of C₆H₆ClNO and a molecular weight of 143.57 g/mol [2]. This compound is primarily employed as a versatile building block or intermediate in the synthesis of pharmaceuticals and agrochemicals [3].

Why In-Class Substitution Is Not Advisable


The direct substitution of 6-chloro-2-methylpyridin-3-ol with closely related analogs, such as the non-halogenated 2-methylpyridin-3-ol or the 6-bromo variant, is not scientifically sound due to significant, quantifiable differences in key physicochemical properties. These differences directly impact critical parameters in both synthetic chemistry and biological applications. For example, the introduction of a chlorine atom at the 6-position substantially increases lipophilicity (XLogP3 of 1.9) compared to the parent compound (XLogP3 of 0.9) [1][2]. This alteration affects solubility, membrane permeability, and chromatographic behavior. Furthermore, thermal properties such as melting point and boiling point are markedly different, which has direct consequences for purification, formulation, and reaction conditions [3]. The following quantitative evidence guide details these specific points of differentiation.

Quantitative Differentiation Guide


Lipophilicity: 6-Chloro vs. Non-Halogenated Analog

The introduction of a chlorine atom at the 6-position results in a substantial increase in lipophilicity compared to the non-halogenated parent compound, 2-methylpyridin-3-ol. This is quantified by a computed XLogP3 value of 1.9 for the 6-chloro derivative [1], compared to an XLogP3 of 0.9 for 2-methylpyridin-3-ol [2].

Medicinal Chemistry ADME LogP

Melting Point Differentiation from Analogs

The 6-chloro substitution significantly elevates the melting point compared to both the non-halogenated parent and the 6-bromo analog. 6-Chloro-2-methylpyridin-3-ol exhibits a melting point of 208 °C [1]. In contrast, 2-methylpyridin-3-ol melts between 166-171 °C , and the 6-bromo analog, 6-bromo-2-methylpyridin-3-ol, has a reported melting point of 201-203.5 °C [2].

Thermal Analysis Crystallization Purification

Volatility and Boiling Point vs. 6-Bromo Analog

The 6-chloro derivative is more volatile than its 6-bromo counterpart. 6-Chloro-2-methylpyridin-3-ol has a boiling point of 332.8 ± 37.0 °C at 760 mmHg [1]. The 6-bromo analog, 6-bromo-2-methylpyridin-3-ol, has a significantly higher boiling point of 346.2 ± 37.0 °C at 760 mmHg [2].

Distillation Volatility GC-MS

Optimal Application Scenarios Based on Evidenced Differentiation


Tuning Lipophilicity in Lead Optimization

In drug discovery programs, the significant 1.0 log unit increase in XLogP3 (1.9) compared to the non-halogenated parent (0.9) makes 6-chloro-2-methylpyridin-3-ol a strategic intermediate for enhancing the membrane permeability and bioavailability of lead compounds [1]. This quantifiable difference allows medicinal chemists to precisely modulate ADME properties without altering the core scaffold's hydrogen-bonding capacity, as evidenced by an identical Topological Polar Surface Area (TPSA) of 33.1 Ų for both compounds [1].

Optimizing Purification via Crystallization

The high melting point of 208 °C for the 6-chloro derivative, which is at least 37 °C higher than its non-halogenated analog, makes it an excellent candidate for purification by recrystallization [2]. This property allows for the isolation of high-purity product directly from reaction mixtures, reducing reliance on more expensive or time-consuming chromatographic methods. The distinct thermal behavior is a direct result of the 6-chloro substitution pattern [2].

Preferred Analyte for GC-MS Analysis

For analytical chemists, the lower boiling point (332.8 °C) and consequently higher volatility of 6-chloro-2-methylpyridin-3-ol compared to its 6-bromo analog (346.2 °C) makes it a more amenable analyte for gas chromatography-mass spectrometry (GC-MS) [3]. This practical advantage can streamline analytical method development and quality control (QC) workflows where the compound is used as an intermediate or final product [3].

High-Yield Synthetic Intermediate

A robust synthetic route has been demonstrated for 6-chloro-2-methylpyridin-3-ol, achieving a high yield of 96% from its acetylated precursor under mild conditions . This high-yielding procedure ensures efficient material throughput and cost-effectiveness for large-scale production, making it a reliable and scalable building block for process chemistry applications .

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